N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dihydropyridazinone ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Dihydropyridazinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyridazinone ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable catalyst.
Attachment of the Sulfonamide Group: The sulfonamide group is attached via a sulfonation reaction, typically using sulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and bases (NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and preventing their normal function.
Receptor Modulation: Interacting with receptors to either activate or inhibit their signaling pathways.
Pathway Interference: Disrupting key pathways involved in disease processes, such as inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide
- N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide
Uniqueness
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Biological Activity
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazine moiety, an ethoxy group, and a sulfonamide functional group. Its molecular formula is C19H24ClN3O3S, and it has a molecular weight of approximately 397.93 g/mol. The presence of the 4-chlorophenyl group is significant for its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) of related compounds has been compared favorably against standard antibiotics like ciprofloxacin, indicating potential as an antimicrobial agent .
Antioxidant Properties
The compound's antioxidant potential has been evaluated using assays such as DPPH radical scavenging and reducing power tests. These studies suggest that it may act as an effective free radical scavenger, which is crucial in preventing oxidative stress-related diseases .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cellular proliferation and inflammation. In particular, it has been suggested that the sulfonamide group plays a critical role in enzyme inhibition, potentially affecting pathways related to cancer cell growth .
Study on Antimicrobial Efficacy
A study conducted on a series of pyridazine derivatives, including our compound of interest, revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the chemical structure could enhance efficacy, with the 4-chlorophenyl substituent being particularly beneficial .
Antioxidant Activity Assessment
In another investigation focusing on antioxidant properties, the compound was subjected to various in vitro assays. The results indicated a strong correlation between its structural features and its ability to scavenge free radicals effectively. This suggests potential applications in formulations aimed at reducing oxidative damage in biological systems .
Data Tables
Property | Value |
---|---|
Molecular Formula | C19H24ClN3O3S |
Molecular Weight | 397.93 g/mol |
Antimicrobial Activity (MIC) | Comparable to ciprofloxacin |
Antioxidant Activity (DPPH IC50) | 45 µg/mL |
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-ethoxy-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O4S/c1-4-31-21-11-7-18(16(2)3)15-22(21)32(29,30)25-13-14-27-23(28)12-10-20(26-27)17-5-8-19(24)9-6-17/h5-12,15-16,25H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONRGRXVGZWCLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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